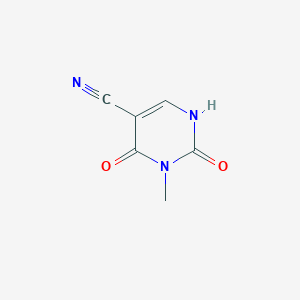

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methyl group at position 3, two carbonyl groups at positions 2 and 4, and a nitrile substituent at position 3. Its structural features—such as electron-withdrawing groups (carbonyl and nitrile) and hydrogen-bonding sites—make it a versatile template for chemical modifications [9].

Properties

IUPAC Name |

3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPALOYSZUJHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Multistep Synthesis

The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multistep reactions starting from simpler pyrimidine precursors. The general approach includes the construction of the tetrahydropyrimidine ring followed by functionalization to introduce the methyl and nitrile groups.

Microwave-Assisted Solvent-Free Synthesis

A highly efficient and convenient method involves microwave irradiation under solvent-free conditions, which significantly reduces reaction times and improves yields compared to conventional heating.

Jagadeesh et al. demonstrated the synthesis of substituted 1,2,3,4-tetrahydropyrimidine-5-carbonitriles, including derivatives analogous to 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, using microwave irradiation. The reaction mixture is heated at 70°C under microwave irradiation for 6-11 minutes, compared to 7-9 hours under conventional reflux, yielding products with purities and yields up to 94%.

The process involves mixing the starting materials in a round-bottom flask, irradiating with microwaves, followed by cooling, solvent addition (ethanol or DMSO), filtration, and recrystallization for purification.

Table 1: Comparison of Conventional vs Microwave-Assisted Synthesis

| Compound | Conventional Method Reaction Time (h) | Conventional Method Yield (%) | Microwave Method Reaction Time (min) | Microwave Method Yield (%) |

|---|---|---|---|---|

| 4a (analogous derivative) | 8.5 | 78 | 6 | 94 |

Note: Compound 4a refers to a tetrahydropyrimidine-5-carbonitrile derivative structurally related to the target compound.

Ionic Liquid-Catalyzed Multicomponent Synthesis

Another innovative approach uses ionic liquids as catalysts to facilitate the multicomponent synthesis of tetrahydropyrimidine derivatives.

A study published in ACS Omega reports the use of diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst to synthesize 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles under mild conditions. Although this study focuses on thioxo derivatives, the methodology is adaptable to oxo derivatives like 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

The reaction involves stirring aldehyde, ethyl cyanoacetate, and thiourea in the presence of DIPEAc at room temperature, followed by crystallization. This method offers high yields and broad substrate scope.

Functionalization and Derivatization Routes

Research on related pyrimidine derivatives shows various functionalization strategies that can be adapted for synthesizing the target compound.

For example, pyrimidine-5-carbonitrile cores have been derivatized using reagents such as phosphorus pentasulfide, 1,2-diaminoethane, and dimethyl acetylenedicarboxylate to yield diverse substituted tetrahydropyrimidines with high yields (54-83%).

These methods involve refluxing in solvents like dioxane, methanol, or toluene, followed by recrystallization, and are valuable for structural modifications around the pyrimidine ring.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the pyrimidine ring.

Cyclocondensation Reactions: It can form triazolothiadiazines through intramolecular cyclocondensation reactions with electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate. Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include S-alkylated derivatives and triazolothiadiazines, which are obtained through cyclocondensation reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed potent activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that it could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death . This positions the compound as a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. Such inhibition could be beneficial in treating conditions like cancer and bacterial infections by disrupting folate metabolism .

Agricultural Chemistry

Pesticidal Applications

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been explored for their pesticidal properties. Studies indicate that certain formulations can effectively control pest populations while being less toxic to non-target organisms. This dual benefit makes them attractive for sustainable agricultural practices .

Herbicide Development

The compound's structure allows for modifications that enhance herbicidal activity against specific weed species. Research has shown that certain derivatives can inhibit plant growth by interfering with the synthesis of essential proteins involved in growth regulation. This property is crucial for developing selective herbicides that minimize crop damage while controlling weeds effectively .

Material Science

Polymer Synthesis

In material science, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been utilized as a building block for synthesizing novel polymers. Its reactive functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties . These materials have potential applications in coatings and composites.

Nanomaterials

The compound has also been investigated for its role in synthesizing nanomaterials. By incorporating it into nanostructured systems, researchers have developed materials with unique optical and electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophiles and electrophiles, facilitating its incorporation into larger molecular structures. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-40-3): Differs in methyl substitution at position 6 instead of 3.

- 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-41-4) :

Aromatic and Heterocyclic Modifications

- 6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4v) :

Bulky and Halogenated Substituents

- This compound’s higher molecular weight (MW: 283.3) compared to the 3-methyl analogue (MW: 179.18) also affects solubility .

- 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 2092801-66-4) :

Thioxo and Nitro Derivatives

- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :

- 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :

Physicochemical and Spectroscopic Comparisons

Biological Activity

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 99363-20-9) is a compound belonging to the tetrahydropyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound.

The molecular formula for 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is C_6H_5N_3O_2, with a molecular weight of 151.13 g/mol. The structure includes a pyrimidine ring with two carbonyl groups and a cyano group attached.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various THPM derivatives against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using broth tube dilution methods. The results indicated that compounds derived from tetrahydropyrimidines showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against specific fungal strains.

Table 1: Antimicrobial Activity of THPM Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4e | 0.20 | Trichophyton mentagrophytes |

| 4b | 0.25 | Staphylococcus aureus |

| 4d | 0.30 | Escherichia coli |

The most effective compounds were noted to have MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer properties of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been investigated in various studies. One significant study assessed the cytotoxic effects on several cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited substantial cytotoxicity against these cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 15 |

| 4k | MDA-MB-231 | 12 |

| 4g | K562 | 18 |

The compound 4b demonstrated significant anticancer activity with an IC50 value of 15 µM against HeLa cells, suggesting its potential as a chemotherapeutic agent .

The mechanism by which these compounds exert their biological effects has been explored through various assays. For instance, the influence on cell cycle progression was examined in cancer cell lines treated with THPM derivatives. It was found that these compounds can induce G1 phase arrest and promote apoptosis in susceptible cancer cells.

Case Studies

A comprehensive case study involved the evaluation of a specific derivative of tetrahydropyrimidine in vivo using murine models bearing prostate tumors. The study aimed to assess the effectiveness of ultrasound-targeted microbubble destruction (UTMD) combined with chemotherapy using the compound. Results indicated enhanced tumor regression compared to controls receiving standard chemotherapy alone .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves refluxing precursors (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures using fused sodium acetate as a catalyst. Reaction times range from 2–12 hours, with yields up to 68% . Ultrasound-assisted synthesis using green solvents (e.g., water) and catalysts like morpholine can achieve higher yields (97.5%) under optimized conditions (40–60°C, 30–60 minutes) .

Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include δ 5.6 ppm (NH protons) and aromatic protons at δ 7.29–7.94 ppm .

- 13C NMR : Characteristic nitrile carbon at ~117 ppm and carbonyl carbons at 165–171 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1650–1750 cm⁻¹ (C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 214.9) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing diverse substituents on the pyrimidine ring?

- Methodological Answer : Substituent effects are critical. Electron-withdrawing groups (e.g., -Cl) require longer reaction times (12 hours) and polar solvents (DMF/water) to achieve ~32.5% yields, while electron-donating groups (e.g., -OCH₃) benefit from ultrasound irradiation, reducing reaction times to 2 hours . Catalysts like sodium ethoxide or morpholine improve cyclization efficiency .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example:

- NMR discrepancies : Compare experimental δ values with computational predictions (DFT calculations) .

- Mass spectrometry : Use high-resolution MS to distinguish isobaric ions, especially for derivatives with similar molecular weights (e.g., m/z 386 vs. 403) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms, as seen in hydrogen-bonded dimers of related pyrimidines .

Q. How do thermodynamic properties influence the stability and reactivity of this compound in different solvents?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding with NH and carbonyl groups, as shown by DSC studies (decomposition onset >200°C) . In aqueous media, hydrolysis of the nitrile group occurs above pH 8, necessitating pH-controlled conditions for long-term storage .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for structurally similar derivatives?

- Methodological Answer : Yield variations arise from substituent-dependent steric and electronic effects. For instance:

- Thiophene-substituted derivatives : Achieve 68% yields due to favorable π-stacking interactions during crystallization .

- Chlorophenyl derivatives : Lower yields (32.5%) result from poor solubility in reaction media, requiring post-synthetic purification via recrystallization .

Tables of Key Data

| Substituent | Reaction Time (h) | Yield (%) | Optimal Solvent | Reference |

|---|---|---|---|---|

| 5-Methylfuran-2-yl | 2 | 68 | Acetic anhydride | |

| 3-Hydroxyphenyl | 12 | 32.5 | DMF/water | |

| 2-Chlorophenyl | 12 | 32.5 | Ethanol |

| Spectroscopic Data | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Core structure | 5.6 (s, NH) | 117.3 (CN) | 2220 (C≡N) |

| Thiophene derivative | 7.29–7.94 (ArH) | 165–171 (C=O) | 1719 (C=O) |

| Chlorophenyl derivative | 7.10–7.35 (ArH) | 157.2 (C-S) | 1250 (C-S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.